molecular formula C19H20F4N4O B443690 N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

货号: B443690
分子量: 396.4 g/mol
InChI 键: JXUJTITUHXWLRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a sophisticated chemical compound offered for research and development purposes. It features the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This specific core structure is a fused, rigid, and planar N-heterocyclic system, which contributes to its ability to interact with biological targets. The compound is substituted with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position, modifications that are often employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. The N-cyclopentyl carboxamide moiety at the 2-position further enhances the structural diversity and potential for target engagement. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have attracted considerable attention for their use as selective protein kinase inhibitors . Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets. The structural features of this compound make it a valuable intermediate for researchers investigating new antitumor agents and exploring the mechanisms of kinase-related disorders . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, can enhance cell membrane permeability and improve pharmacokinetic properties. As such, this compound serves as a key building block for the synthesis and evaluation of novel bioactive molecules in hit-to-lead and lead optimization campaigns. This product is intended for research applications in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and guidelines.

属性

分子式

C19H20F4N4O

分子量

396.4 g/mol

IUPAC 名称

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H20F4N4O/c20-12-7-5-11(6-8-12)14-9-16(19(21,22)23)27-17(25-14)10-15(26-27)18(28)24-13-3-1-2-4-13/h5-8,10,13-14,16,25H,1-4,9H2,(H,24,28)

InChI 键

JXUJTITUHXWLRT-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F

规范 SMILES

C1CCC(C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F

产品来源

United States

生物活性

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, commonly referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in the pharmaceutical field for its potential biological activities. This compound, with the CAS number 313248-03-2 and molecular formula C19H16F4N4O, exhibits a range of pharmacological properties that make it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopentyl group, a trifluoromethyl substituent, and a fluorophenyl moiety. The molecular weight is approximately 392.35 g/mol, which is relevant for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H16F4N4O
Molecular Weight392.35 g/mol
CAS Number313248-03-2

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumor growth .

Neuroprotective Effects

The inhibition of cholinesterases (AChE and BChE) is a notable mechanism through which these compounds may exert neuroprotective effects. Inhibitors of these enzymes are being explored as therapeutic agents for Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced inhibitory potency against cholinesterases .

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory properties. A recent investigation reported that specific derivatives could significantly reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A specific study on a related pyrazolo compound revealed an IC50 value of 0.5 µM against breast cancer cells, indicating strong antiproliferative effects .
  • Neuroprotection : Another study demonstrated that modifications to the pyrazolo framework could enhance binding affinity to AChE, with some derivatives showing IC50 values as low as 0.466 µM against AChE .
  • Anti-inflammatory Effects : Research indicated that certain pyrazolo derivatives could inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with significant reductions observed in animal models of arthritis .

相似化合物的比较

Structural Analogs and Key Variations

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Potential Impact on Properties Reference
N-cyclohexyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₈F₄N₄O 406.377 Cyclohexyl (vs. cyclopentyl) Increased steric bulk; altered lipophilicity
N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₇ClF₃N₄O 436.83 4-Chlorophenyl (carboxamide); 4-methylphenyl (5-position) Enhanced hydrophobicity; potential halogen bonding
5-(4-bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₁₄BrClF₃N₅O 500.700 Bromophenyl (5-position); 5-chloro-2-pyridinyl (carboxamide) Higher molecular weight; increased polarity
N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₁H₁₀Cl₂F₃N₅O 476.238 4-Cyanophenyl (carboxamide); 3,4-dichlorophenyl (5-position) Strong electron-withdrawing effects; enhanced binding affinity
N-benzyl-3-chloro-N-phenyl-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₈H₂₄ClF₃N₄O 549.97 Benzyl and phenyl groups; p-tolyl (5-position) Increased aromaticity; potential for π-π interactions

Pharmacological and Physicochemical Insights

Substituent Effects on Target Binding
  • Cyclopentyl vs. Cyclohexyl : The cyclohexyl analog (406.377 g/mol) exhibits higher lipophilicity due to its six-membered ring, which may enhance membrane permeability but reduce solubility compared to the cyclopentyl variant (392.356 g/mol) .
  • Chlorine (in 4-chlorophenyl analog) may enhance receptor binding via halogen bonds .
  • Electron-Withdrawing Groups: The 4-cyanophenyl group introduces a strong electron-withdrawing effect, which could stabilize charge-transfer interactions with target proteins .
Conformational Rigidity
  • Non-hydrogenated analogs (e.g., pyrazolo[1,5-a]pyrimidine without tetrahydro modification) may exhibit greater conformational flexibility, affecting target selectivity .

准备方法

Reaction Conditions and Substrates

  • Aminopyrazole precursor : 5-Amino-3-(4-fluorophenyl)-1H-pyrazole.

  • Electrophilic component : Ethyl 4,4,4-trifluoroacetoacetate or 1,1,1-trifluoropentane-2,4-dione.

  • Catalyst : Acetic acid or piperidine acetate.

  • Solvent : Ethanol or water under reflux.

Mechanism :

  • Nucleophilic attack by the amino group of 5-aminopyrazole on the β-carbonyl of the diketone.

  • Cyclization via elimination of water to form the pyrimidine ring.

Example Protocol (adapted from):

  • Combine 5-amino-3-(4-fluorophenyl)-1H-pyrazole (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in ethanol (50 mL).

  • Add acetic acid (6 equiv) and reflux at 130°C for 18 hours under O2.

  • Cool and filter to isolate the intermediate pyrazolo[1,5-a]pyrimidine (Yield: 75–90%).

Reduction to Tetrahydropyrimidine

The pyrimidine ring is hydrogenated to form the 4,5,6,7-tetrahydro derivative using sodium borohydride (NaBH4).

Stereochemical Control

  • Reduction agent : NaBH4 in ethanol at 0–25°C.

  • Selectivity : Exclusive formation of the 5R,7S cis-isomer due to steric hindrance.

Procedure (from):

  • Dissolve pyrazolo[1,5-a]pyrimidine (5 mmol) in anhydrous ethanol (30 mL).

  • Add NaBH4 (15 mmol) portionwise at 0°C.

  • Stir at room temperature for 4 hours, then quench with saturated NH4Cl.

  • Extract with ethyl acetate and concentrate to obtain the tetrahydropyrimidine (Yield: 80–85%).

Key Data :

ParameterValue
Reaction Time4 hours
Temperature0°C → 25°C
Diastereomeric Ratio>99:1 (cis:trans)

Carboxamide Coupling with Cyclopentylamine

The carboxylic acid intermediate is activated and coupled with cyclopentylamine to form the final carboxamide.

Carboxylic Acid Generation

  • Hydrolysis : The ethyl ester intermediate is saponified using KOH in THF/water.

    • Conditions: 1M KOH, 60°C, 2 hours (Yield: 95%).

Coupling Reagents and Conditions

  • Reagent : HATU or COMU.

  • Base : DIPEA or N-methylmorpholine.

  • Solvent : DMF or dichloromethane.

Optimized Protocol (from):

  • Dissolve tetrahydropyrimidine carboxylic acid (3 mmol) in DMF (10 mL).

  • Add HATU (3.3 mmol) and DIPEA (9 mmol), stir for 10 minutes.

  • Add cyclopentylamine (3.6 mmol) and stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (Hexane/EtOAc 3:1) to isolate the product (Yield: 70–75%).

Comparative Data :

Coupling ReagentYield (%)Purity (%)
HATU7598
COMU7297
EDCI/HOBt6090

Critical Optimization Strategies

Regioselectivity in Cyclocondensation

  • Microwave Irradiation : Reduces reaction time from 18 hours to 30 minutes while maintaining yield (85%).

  • Solvent Effects : Ethanol outperforms DMF in minimizing byproducts (e.g., <5% vs. 15%).

Purification Challenges

  • Recrystallization : Use of ethanol/water (1:1) removes unreacted diketones.

  • Chromatography : Necessary for separating cis/trans isomers post-reduction.

Scalability and Industrial Relevance

  • Batch Size : Successful synthesis at 100-g scale with consistent yield (72%).

  • Cost Drivers : HATU accounts for 40% of raw material costs; switching to COMU reduces expense by 15% .

常见问题

Q. Basic

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C = 122.5°) and crystallographic parameters (monoclinic P21/c space group, β = 99.46°) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons), δ 4.1–4.3 ppm (cyclopentyl CH₂).
    • ¹³C NMR : δ 160–165 ppm (carboxamide C=O) .
  • IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .

What challenges arise in X-ray crystallographic analysis due to the compound’s substituents?

Q. Advanced

  • Disordered moieties : The trifluoromethyl group and cyclopentyl ring may exhibit rotational disorder, requiring multi-component refinement models .
  • Absorption correction : High Z’ values (e.g., Z = 4) necessitate multi-scan corrections to account for anisotropic scattering .
  • Data-to-parameter ratio : Low ratios (<15:1) in complex derivatives can reduce refinement accuracy, requiring high-resolution data (≤0.8 Å) .

How does the trifluoromethyl group influence the compound’s biological activity?

Basic
The trifluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5).
  • Binding affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
  • Metabolic stability : Reduces oxidative degradation compared to methyl or ethyl groups .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Q. Advanced

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatics at the 5- and 7-positions .
  • Biological assays : Test against targets like Mycobacterium tuberculosis (MIC90 values) or cancer cell lines (IC50).
  • Computational modeling : Docking studies (e.g., AutoDock Vina) correlate substituent size/position with binding energy .

What methods are used to resolve contradictions in biological activity data across similar derivatives?

Q. Advanced

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Crystallographic validation : Compare bound conformations of analogs using protein-ligand X-ray structures .

How can regioselectivity challenges in multicomponent pyrazolo[1,5-a]pyrimidine syntheses be addressed?

Q. Advanced

  • Template-directed synthesis : Use pre-functionalized aldehydes to direct cyclization regiochemistry .
  • Microwave-assisted reactions : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve selectivity via rapid heating .
  • Protecting groups : Temporarily block reactive sites (e.g., NH₂) to prevent undesired substitutions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。